molecular formula C16H18O B12514872 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene CAS No. 811784-15-3

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene

Cat. No.: B12514872
CAS No.: 811784-15-3
M. Wt: 226.31 g/mol
InChI Key: VINBEKQZAXWGCO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-methoxybenzyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylcyclohexane
  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbromobenzene
  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylnitrobenzene

Comparison: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

811784-15-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-12-4-7-15(13(2)10-12)11-14-5-8-16(17-3)9-6-14/h4-10H,11H2,1-3H3

InChI Key

VINBEKQZAXWGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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